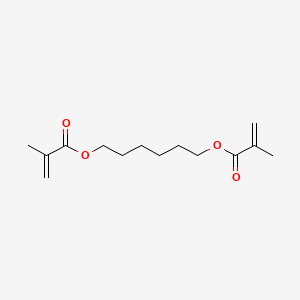

1,6-Hexanediol dimethacrylate

Overview

Description

1,6-Hexanediol dimethacrylate: is an organic compound with the molecular formula C14H22O4 . It is a colorless, viscous liquid that is widely used as a crosslinking agent in the production of polymers. This compound is particularly valued for its ability to enhance the mechanical properties of materials, such as hardness, flexibility, and resistance to abrasion and heat .

Mechanism of Action

Target of Action

1,6-Hexanediol dimethacrylate is a difunctional monomer that is commonly used in the polymer industry for producing various types of polymers . Its primary targets are the polymer chains where it acts as a crosslinking agent .

Mode of Action

The compound contains two methacrylate groups that can undergo polymerization reactions . These reactions involve the formation of covalent bonds between the methacrylate groups of the this compound and the polymer chains . This results in the formation of a three-dimensional network structure, thereby enhancing the mechanical strength and hydrolysis resistance of the resulting polymer .

Biochemical Pathways

Its polymerization reactions can be catalyzed by various initiators, such as heat, light, or chemical initiators .

Pharmacokinetics

It’s important to note that the compound has a boiling point of >315 °c and a density of 0995 g/mL at 25 °C , indicating its stability under normal conditions.

Result of Action

The primary result of the action of this compound is the formation of crosslinked polymers with enhanced mechanical strength and hydrolysis resistance . These polymers can be used in various applications, including coatings, adhesives, and sealants .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of initiators . For instance, higher temperatures can increase the rate of polymerization reactions . Additionally, the compound contains 100 ppm hydroquinone as an inhibitor, which can prevent premature polymerization during storage .

Biochemical Analysis

Biochemical Properties

1,6-Hexanediol dimethacrylate plays a significant role in biochemical reactions, particularly in the formation of biomolecular condensates. It interacts with various enzymes, proteins, and other biomolecules through weak hydrophobic interactions. These interactions are crucial for the formation and maintenance of liquid-liquid phase-separated compartments within cells. For instance, this compound can disrupt protein-protein and protein-RNA interactions, leading to the dissolution of liquid condensates .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting chromatin organization and gene expression. Studies have shown that this compound can rapidly immobilize and condense chromatin in living cells, leading to changes in cell signaling pathways and cellular metabolism . Additionally, it can disrupt biomolecular condensates, which are involved in various cellular processes such as transcriptional control and stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits weak hydrophobic interactions required for the formation of liquid droplets within cells. This inhibition leads to the dissolution of liquid condensates and the condensation of chromatin. The compound’s ability to interfere with protein-protein and protein-RNA interactions is key to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Short-term exposure to the compound can dissolve biomolecular condensates without affecting cell viability. Long-term exposure may cause aberrant protein aggregation and chromatin hyper-condensation. The stability and degradation of this compound are critical factors in its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant adverse effects. At high doses, it can cause toxic effects, including skin and eye irritation. The threshold effects observed in these studies highlight the importance of dosage control when using this compound in research and industrial applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into polymer networks. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in biochemical processes. Its interactions with specific enzymes can influence the overall metabolic pathways within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments. Understanding the transport mechanisms of this compound is crucial for optimizing its use in various applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The precise localization of this compound within cells is essential for its role in biochemical reactions and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Hexanediol dimethacrylate is typically synthesized through the esterification of 1,6-hexanediol with methacrylic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of 1,6-hexanediol with methacrylic acid in the presence of a suitable catalyst. The reaction mixture is then purified through distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,6-Hexanediol dimethacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form crosslinked polymers.

Esterification: It can react with alcohols to form esters.

Hydrolysis: It can be hydrolyzed to form 1,6-hexanediol and methacrylic acid.

Common Reagents and Conditions:

Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.

Esterification: Catalyzed by acids like sulfuric acid under reflux conditions.

Hydrolysis: Carried out in the presence of water and a base or acid catalyst.

Major Products Formed:

Polymerization: Crosslinked polymers with enhanced mechanical properties.

Esterification: Esters of this compound.

Hydrolysis: 1,6-Hexanediol and methacrylic acid.

Scientific Research Applications

1,6-Hexanediol dimethacrylate is used in various scientific research applications, including:

Chemistry: As a crosslinking agent in the synthesis of polymers and copolymers.

Biology: In the development of biomaterials for tissue engineering and drug delivery systems.

Medicine: In the formulation of dental materials and medical adhesives.

Industry: In the production of coatings, adhesives, sealants, and elastomers.

Comparison with Similar Compounds

1,6-Hexanediol diacrylate: Similar in structure but contains acrylate groups instead of methacrylate groups.

1,4-Butanediol dimethacrylate: Similar in function but has a shorter carbon chain.

Trimethylolpropane trimethacrylate: Contains three methacrylate groups, providing higher crosslinking density.

Uniqueness: 1,6-Hexanediol dimethacrylate is unique due to its balance of flexibility and rigidity, making it suitable for a wide range of applications. Its longer carbon chain compared to similar compounds provides enhanced flexibility, while the methacrylate groups ensure strong crosslinking .

Biological Activity

1,6-Hexanediol dimethacrylate (HDMA) is a bifunctional monomer widely used in various applications, particularly in the fields of dentistry and polymer science. This compound is known for its ability to form cross-linked networks, enhancing the mechanical properties of the resulting materials. Understanding its biological activity is crucial due to its potential health effects, especially in occupational settings.

- Molecular Formula : C₁₄H₂₂O₄

- Molecular Weight : 254.33 g/mol

- CAS Number : 6606-59-3

- Physical State : Colorless to almost colorless liquid

- Purity : >98.0% (GC)

- Flash Point : 109 °C

- Specific Gravity : 1.00

- Refractive Index : 1.46

Biological Activity Overview

This compound has been studied for its biological activity, particularly regarding skin sensitization and potential allergic reactions. Research indicates that while HDMA is effective in polymerization processes, it poses certain health risks upon exposure.

Allergic Reactions and Sensitization

A notable case study involved a 23-year-old male factory worker who developed allergic contact dermatitis after accidental exposure to HDMA. Despite wearing protective gear, he experienced a significant rash that required corticosteroid treatment and a two-week work leave for recovery. Patch testing confirmed a strong sensitization to HDMA, indicating its potential as an allergen in occupational settings .

Data Table: Summary of Biological Effects

Case Studies and Research Findings

Research has documented several instances of sensitization related to HDMA:

- Occupational Exposure : A study highlighted that among workers exposed to various acrylates, approximately 14% exhibited allergic reactions to HDMA. This suggests that HDMA may not be widely recognized as an allergen but can lead to significant skin reactions upon exposure .

- Patch Testing Results : In the aforementioned case study, patch tests showed positive reactions to HDMA at a concentration of 0.1% pet., with weak reactions observed for related compounds like ethyleneglycol dimethacrylate .

- Cross-Reactivity Concerns : The potential for cross-reactivity with other methacrylates was noted, although evidence suggests that HDMA may have lower cross-reactivity compared to other compounds like ethyleneglycol dimethacrylate and triethyleneglycol dimethacrylate .

The biological activity of this compound can be attributed to its chemical structure, which allows it to participate in free radical polymerization processes. This results in the formation of cross-linked networks that enhance material properties but may also contribute to adverse biological effects through dermal exposure.

Properties

IUPAC Name |

6-(2-methylprop-2-enoyloxy)hexyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-11(2)13(15)17-9-7-5-6-8-10-18-14(16)12(3)4/h1,3,5-10H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPGBCWOQLHKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27813-91-8 | |

| Record name | 1,6-Hexanediol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27813-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044455 | |

| Record name | 1,6-Hexanediol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid with an unpleasant odor; [Sigma-Aldrich MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,6-hexanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6606-59-3 | |

| Record name | 1,6-Hexanediol, dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6606-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,6-hexanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-hexanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-HEXANEDIOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAO49190JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,6-Hexanediol dimethacrylate?

A1: The molecular formula of this compound is C14H22O4, and its molecular weight is 254.32 g/mol.

Q2: How can spectroscopic techniques be used to characterize HDDMA?

A2: Various spectroscopic methods are employed to characterize HDDMA. [] Fourier Transform Infrared Spectroscopy (FTIR) helps identify functional groups, such as the characteristic peaks for the carbonyl group (C=O) and the carbon-carbon double bond (C=C) present in HDDMA. [] Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H NMR and 13C NMR, provides detailed information about the structure and bonding environment of HDDMA. [, ]

Q3: How does the alkyl chain length of dimethacrylate monomers affect the contraction of inverse opal structures?

A3: Research indicates that longer alkyl chains in dimethacrylate monomers lead to a greater degree of lattice contraction in inverse opal structures. [] For instance, poly(this compound) (pHDMA) exhibits greater contraction compared to poly(1,2-ethanediol dimethacrylate) (pEDMA) or poly(1,4-butanediol dimethacrylate) (pBDMA). []

Q4: Can the degree of cross-linking in HDDMA-based polymers be controlled, and how does it impact their properties?

A4: The degree of cross-linking in HDDMA-based polymers can be controlled by varying the ratio of HDDMA to other monomers during polymerization. [, , , ] Higher cross-linking densities generally lead to increased hardness, strength, and thermal stability but can also reduce flexibility. [, , ]

Q5: What factors influence the stability of HDDMA under various conditions?

A5: HDDMA, like other methacrylates, is susceptible to polymerization upon exposure to light, heat, or free radical initiators. [, , , ] Proper storage conditions, such as storing it in a cool, dark place and in the presence of inhibitors, are crucial for maintaining its stability. [, , ]

Q6: How does HDDMA behave as a crosslinking agent in polymerization reactions?

A6: HDDMA functions as a crosslinking agent due to its two reactive methacrylate groups. [, , ] These groups can participate in free radical polymerization reactions, forming bridges between polymer chains and creating a crosslinked network structure. [, , , , , ]

Q7: What is the role of HDDMA in creating controlled-release drug delivery systems?

A8: HDDMA's crosslinking ability allows for the creation of hydrogels with tunable properties, making it suitable for controlled-release drug delivery applications. [] By varying the HDDMA concentration, researchers can control the mesh size and release kinetics of the hydrogel. [, ]

Q8: How does HDDMA contribute to the development of microfluidic devices?

A9: HDDMA is utilized in microfluidic device fabrication due to its photopolymerizable nature. [, ] It allows for the creation of intricate channel structures through photolithography techniques, enabling precise fluid control at the microscale. [, ]

Q9: What makes HDDMA suitable for preparing separation media in chromatography?

A10: HDDMA's ability to form gels with controlled pore sizes and surface properties makes it valuable for creating separation media in chromatographic applications. [, ] The hydrophilicity of HDDMA can be modified by copolymerization with other monomers. [, ]

Q10: How is computational chemistry employed to study HDDMA polymerization?

A11: Reactive molecular dynamics simulations, often combined with ab initio calculations, are used to model and understand the free-radical polymerization process of HDDMA. [, ] These simulations provide insights into the reaction mechanisms, kinetics, and the evolving polymer network structure. [, ]

Q11: Can computational methods predict the properties of HDDMA-based polymers?

A12: Yes, computational approaches can be used to predict various properties of HDDMA-based polymers, including their mechanical strength, glass transition temperature, and viscosity. [, ] These methods accelerate material design and optimization by reducing reliance on time-consuming experiments. [, ]

Q12: Is HDDMA cytotoxic, and what factors influence its biocompatibility?

A13: HDDMA, like many methacrylates, exhibits some degree of cytotoxicity, primarily due to the presence of residual monomers in cured polymers. [, , ] The level of cytotoxicity is influenced by factors such as monomer concentration, degree of conversion (extent of polymerization), and cell type. [, , ]

Q13: What research has been done on mitigating the cytotoxic effects of HDDMA-based materials?

A14: Researchers are exploring various approaches to minimize the cytotoxic potential of HDDMA-based materials. [, ] This includes optimizing polymerization conditions to reduce residual monomer content, incorporating biocompatible co-monomers, and developing new HDDMA derivatives with reduced toxicity. [, ]

Q14: What are the environmental concerns regarding HDDMA, and what strategies can mitigate its impact?

A15: HDDMA is not readily biodegradable and can persist in the environment. [] Strategies to address this concern include developing biodegradable alternatives to HDDMA, optimizing its use in applications to reduce waste, and exploring recycling methods for HDDMA-containing materials. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.